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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)piperazine
CAS No.: 793614-34-3
Cat. No.: B2834810
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Technical Whitepaper: 2-(2-Chlorophenyl)piperazine (2-CPP)

Executive Summary

This technical guide characterizes 2-(2-Chlorophenyl)piperazine (2-CPP), a specialized C-
substituted piperazine scaffold distinct from its widely utilized isomer, 1-(2-
chlorophenyl)piperazine (0CPP). While oCPP is the standard pharmacophore for serotonergic
modulation (e.g., Trazodone, Aripiprazole), 2-CPP serves as a critical chiral building block for
diversifying the piperazine ring's carbon skeleton. This distinction is vital for medicinal chemists
seeking to escape the "flatland" of traditional N-substituted piperazines and explore novel
chemical space in kinase inhibition and neuropeptide antagonism.

Chemical Identity & Physicochemical Profile

The precise identification of the 2-substituted isomer is critical to avoid confusion with the N-
substituted commodity chemical.
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Property Specification

Chemical Name 2-(2-Chlorophenyl)piperazine

CAS Registry Number 793614-34-3

Molecular Formula C10H13CIN2

Molecular Weight 196.68 g/mol

SMILES CIC1=CC=CC=C1C2CNCCN2

Structure Type C-substituted Piperazine (Carbon-2 attachment)

Often chiral; exists as (R)- and (S)-

enantiomers.[1]

Isomeric Note

Comparative Isomerism: The Critical Distinction

In drug development, confusing these isomers leads to failed SAR (Structure-Activity
Relationship) campaigns.

2-(2- 1-(2-
Feature Chlorophenyl)piperazine Chlorophenyl)piperazine
(Target) (Common)
Substitution Site Carbon-2 of Piperazine Ring Nitrogen-1 of Piperazine Ring
CAS Number 793614-34-3 39512-50-0
. Chiral Building Block, Scaffold 5-HT Receptor Ligand, API
Primary Use _ _ _
Diversity Intermediate
Kinase Inhibitors, NK1 Serotonin (5-HT)
Pharmacology ) ) )
Antagonists Antagonist/Agonist

Synthetic Pathways & Process Chemistry

The synthesis of C-substituted piperazines is more complex than the N-alkylation used for
oCPP. The 2-aryl motif is typically installed via cyclization of amino acid derivatives or reduction
of pyrazines.
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Primary Synthetic Route: The Glycine Cyclization
Protocol

This method allows for the retention of chirality if starting from chiral 2-chlorophenylglycine.
Step-by-Step Methodology:

» Amino Acid Activation: React (2-chlorophenyl)glycine with thionyl chloride in methanol to
form the methyl ester hydrochloride.

o Amide Formation: Condense the ester with ethylenediamine (or N-protected derivative) to
form the acyclic amide intermediate.

e Cyclization: Heat in toluene/reflux to induce intramolecular cyclization, yielding the 2-(2-
chlorophenyl)piperazin-3-one (ketopiperazine).

e Reduction: Reduce the ketopiperazine using Lithium Aluminum Hydride (LiAlH4) or Borane-
THF complex to yield the final 2-(2-Chlorophenyl)piperazine.

Synthesis Workflow Diagram
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Figure 1: Synthetic workflow for the generation of the C-substituted piperazine scaffold from
amino acid precursors.

Pharmacological Significance & Drug Development

While the N-linked isomer is a "privileged structure” for GPCRs (specifically Serotonin 5-
HT2A/2C), the C-linked 2-(2-chlorophenyl)piperazine offers a different vector for interaction.

Structural Biology & Pharmacophore Mapping

e Vector Geometry: The C-substitution orients the phenyl ring out of the piperazine plane,
creating a 3D "twist" that differs from the planar N-aryl orientation. This is crucial for fitting
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into hydrophobic pockets of enzymes (e.g., Kinases) rather than the orthosteric sites of
GPCRs.

e Secondary Amine Functionality: Unlike the N-substituted variant (which is a tertiary amine at
the attachment point), 2-CPP retains two nitrogen interaction points (N1 and N4), allowing for
further functionalization at both ends.

Application in Lead Optimization

» Kinase Inhibition: Used as a core scaffold to project the chlorophenyl group into the
"gatekeeper"” region of ATP-binding pockets.

» NK1 Receptor Antagonists: C-substituted piperazines mimic the substance P
pharmacophore, often used in anti-emetic drug discovery.

Pharmacophore Comparison Diagram
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Figure 2: Divergent pharmacological applications of N-substituted vs. C-substituted piperazine
isomers.
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Safety & Handling (MSDS Highlights)

As a chlorophenyl-substituted amine, 2-CPP requires standard laboratory safety protocols.
» GHS Classification:

o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

o Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

o Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
» Handling Protocol:

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

o Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent
oxidation of the secondary amine.

o Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous
organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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